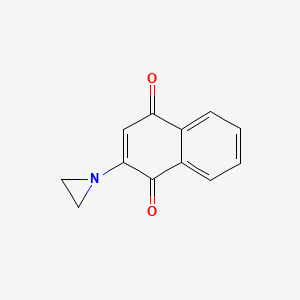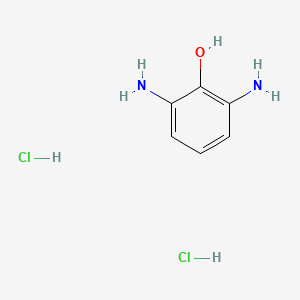![molecular formula C12H9NO2 B11902987 2H-Pyrano[3,2-h]quinolin-4(3H)-one CAS No. 72791-37-8](/img/structure/B11902987.png)
2H-Pyrano[3,2-h]quinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano[3,2-h]quinolin-4(3H)-one is a heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by a fused ring system consisting of a pyran ring and a quinoline ring. The unique structure of this compound has attracted significant interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-h]quinolin-4(3H)-one typically involves the reaction of 8-hydroxyquinoline with cinnamonitrile derivatives in the presence of a basic catalyst . This reaction leads to the formation of pyrano[3,2-h]quinolines. The reaction conditions often include the use of acetic anhydride/pyridine, formamide, formic acid/formamide, and carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrano[3,2-h]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, pyridine, formamide, formic acid, and carbon disulfide . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Major Products
The major products formed from the reactions of this compound include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2H-Pyrano[3,2-h]quinolin-4(3H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
2H-Pyrano[3,2-h]quinolin-4(3H)-one can be compared with other similar compounds, such as:
4H-Pyrano[3,2-h]quinoline: This compound has a similar structure but differs in the position of the oxygen atom in the pyran ring.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: This compound contains an additional fused ring, making it structurally more complex.
The uniqueness of this compound lies in its specific ring fusion and the potential biological activities associated with its structure .
Propiedades
Número CAS |
72791-37-8 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2,3-dihydropyrano[3,2-h]quinolin-4-one |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-4,6H,5,7H2 |
Clave InChI |
ZILYJIRGVICYCL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


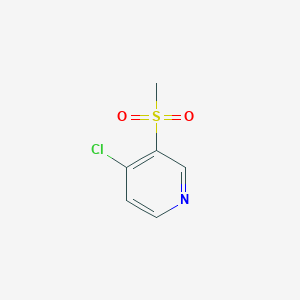
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


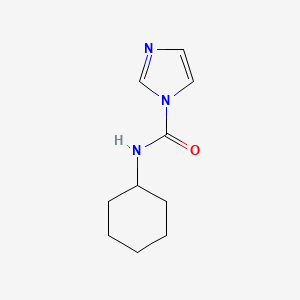
![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)


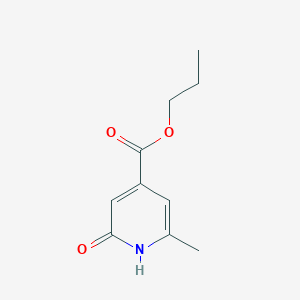
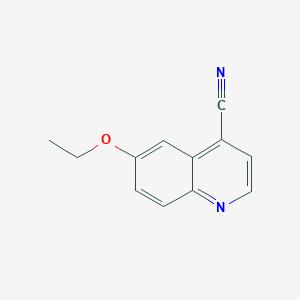
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
